Hydroxytolbutamide

Drug Metabolism Cytochrome P450 CYP2C9 Phenotyping

Hydroxytolbutamide (4-Hydroxytolbutamide; CAS 5719-85-7) is the industry-standard CYP2C9 probe metabolite, indispensable for validated LC-MS/MS bioanalytical methods. Its unique MRM transition (m/z 285.0→185.8) and well-characterized formation kinetics (Km ≈ 120 µM in human liver microsomes) make it non-substitutable for other CYP metabolites. Procurement of certified reference material (≥98% purity) directly supports FDA/EMA regulatory compliance and method reproducibility.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
CAS No. 5719-85-7
Cat. No. B1666332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytolbutamide
CAS5719-85-7
Synonyms1-butyl-3-(4-hydroxymethylphenyl)sulfonylurea
hydroxymethyltolbutamide
methylhydroxytolbutamide
N-((butylamino)carbonyl)-4-(hydroxymethyl)benzenesulfonamide
Molecular FormulaC12H18N2O4S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
InChIInChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
InChIKeySJRHYONYKZIRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytolbutamide (CAS 5719-85-7): Procurement-Grade CYP2C9 Metabolite for Drug Metabolism and Bioanalytical Validation


Hydroxytolbutamide (4-Hydroxytolbutamide; CAS 5719-85-7; C12H18N2O4S; MW 286.35) is the primary oxidative metabolite of the first-generation sulfonylurea antidiabetic agent tolbutamide . This compound is formed via hydroxylation of the parent drug's tolyl methyl group, a reaction catalyzed predominantly by cytochrome P450 enzymes CYP2C9 and CYP2C8 in humans . Hydroxytolbutamide serves as a well-established probe for assessing CYP2C9 enzymatic activity and is widely employed as an analytical reference standard in LC-MS/MS method development and validation for pharmacokinetic studies [1]. Unlike its parent compound, hydroxytolbutamide is considered pharmacologically inactive .

Why Hydroxytolbutamide Cannot Be Replaced by Generic CYP2C9 Metabolites in Critical Analytical and Metabolic Assays


Direct substitution of hydroxytolbutamide with other CYP2C9-generated metabolites (e.g., 4′-hydroxydiclofenac, 4′-hydroxymephenytoin, or carboxytolbutamide) is scientifically invalid without complete revalidation. Hydroxytolbutamide exhibits distinct chromatographic behavior, ionization efficiency, and mass spectrometric transitions—for instance, m/z 285.0 → 185.8 in negative ESI mode—that are unique to its molecular structure and not transferable to analogs [1]. Furthermore, while hydroxytolbutamide is the primary and most abundant CYP2C9-mediated metabolite of tolbutamide (accounting for ~13% of urinary recovery), its downstream oxidation product carboxytolbutamide represents a quantitatively distinct species (~68% recovery) formed via sequential enzymatic steps, rendering it unsuitable as a direct surrogate for CYP2C9 activity quantification without correction factors [2]. In enzyme inhibition studies, hydroxytolbutamide formation kinetics (Km = 120 ± 41 μM in human liver microsomes) serve as a validated benchmark for CYP2C9 inhibition screening; substituting alternative probe metabolites introduces uncontrolled variability in apparent Ki determination [3].

Hydroxytolbutamide (CAS 5719-85-7): Quantitative Differentiation Evidence for Procurement Decision-Making


CYP2C9 vs. CYP2C19 Turnover Rate Comparison for Hydroxytolbutamide Formation

Hydroxytolbutamide formation is catalyzed by both CYP2C9 and CYP2C19, but with quantifiable differences in catalytic efficiency that inform experimental design. In reconstituted human liver P450 preparations, CYP2C19 exhibited a turnover rate range of 2.0–6.4 nmol hydroxytolbutamide formed/min/nmol P450, compared to CYP2C9 preparations which yielded 2.4–4.3 nmol/min/nmol P450 [1]. Despite similar per-enzyme catalytic rates, immunoquantitation of human liver microsomes revealed that CYP2C9 expression (88.5 ± 36 pmol/mg protein) is approximately 5-fold higher than CYP2C19 expression (17.8 ± 14 pmol/mg protein) [1]. Consequently, under physiological substrate concentrations, CYP2C9 is the dominant contributor to tolbutamide hydroxylation in human liver, explaining why hydroxytolbutamide remains the preferred probe for CYP2C9 phenotyping rather than CYP2C19 activity assessment [1].

Drug Metabolism Cytochrome P450 CYP2C9 Phenotyping Enzyme Kinetics

Hydroxytolbutamide as Validated Internal Standard in Regulated Bioanalytical LC-MS/MS Methods

Hydroxytolbutamide has been successfully validated as an internal standard (IS) in a 2025 LC-MS/MS method for simultaneous quantification of amoxicillin and clavulanate in human plasma. The method utilized the MRM transition m/z 285.0 → 185.8 in negative electrospray ionization mode, achieving linear calibration ranges of 10–15,000 ng/mL for amoxicillin (r ≥ 0.9945) and 20–10,000 ng/mL for clavulanate (r ≥ 0.9959). Intra- and inter-day precision coefficients of variation were ≤7.08% for amoxicillin and ≤10.7% for clavulanate [1]. The method was cross-validated across multiple anticoagulant matrices (lithium–heparin, sodium–heparin, K3-EDTA) and successfully applied to a clinical pharmacokinetic study of Augmentin® IR (250/125 mg) [1].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Urinary Metabolic Ratio: Hydroxytolbutamide + Carboxytolbutamide / Tolbutamide as CYP2C9 Phenotyping Index

Hydroxytolbutamide, in combination with carboxytolbutamide, forms the basis of a validated urinary metabolic ratio for population screening of CYP2C9 hydroxylation capacity. In a controlled study with healthy subjects receiving 500 mg oral tolbutamide, the metabolic ratio (hydroxytolbutamide + carboxytolbutamide)/tolbutamide in 6–12 hour urine collections was 794.0 ± 86.6 under control conditions. Co-administration of the CYP2C9 inhibitor sulfaphenazole (500 mg q12h) reduced this ratio to 126.0 ± 79.3—a decrease of 84.1% [1]. Correspondingly, tolbutamide plasma clearance decreased from 0.196 ± 0.026 mL/min/kg to 0.039 ± 0.009 mL/min/kg, and half-life increased from 7.28 ± 0.89 h to 38.76 ± 13.30 h [1]. The correlation between plasma clearance and metabolic ratio was strong (rs = 0.853, p < 0.01) [1].

CYP2C9 Phenotyping Pharmacogenetics Drug Metabolism Clinical Pharmacology

Selective CYP2C9 Inhibition Profiling Using Hydroxytolbutamide Formation as Benchmark Reaction

Hydroxytolbutamide formation in human liver microsomes serves as a benchmark reaction for characterizing CYP2C9 inhibitors, with well-defined kinetic parameters and inhibition constants. The reaction follows Michaelis-Menten kinetics with mean apparent Km = 120 ± 41 μM and Vmax = 0.273 ± 0.066 nmol min⁻¹ mg⁻¹ [1]. Competitive inhibitors of this reaction have been quantitatively characterized with the following apparent Ki values: sulphaphenazole 0.12 μM, phenylbutazone 11 μM, nifedipine 15 μM, verapamil 118 μM, cimetidine 140 μM, aniline 182 μM, dextropropoxyphene 225 μM, and mephenytoin 375 μM [1]. Notably, compounds including caffeine, theophylline, debrisoquine, erythromycin, and phenacetin showed no inhibition, confirming the specificity of this reaction for CYP2C9 rather than CYP1A2, CYP2D6, or CYP3A4 [1].

Enzyme Inhibition CYP2C9 Drug-Drug Interaction In Vitro Metabolism

Validated Research and Industrial Applications of Hydroxytolbutamide (CAS 5719-85-7)


CYP2C9 Phenotyping Cocktails for In Vitro and In Vivo Drug Metabolism Studies

Hydroxytolbutamide serves as the definitive analytical endpoint for CYP2C9 activity assessment in both microsomal incubations and clinical phenotyping protocols. In vitro, the formation rate of hydroxytolbutamide from tolbutamide (Km = 120 ± 41 μM) provides a validated kinetic benchmark for characterizing enzyme activity in human liver microsomes or recombinant CYP2C9 preparations [1]. In vivo, the urinary metabolic ratio incorporating hydroxytolbutamide quantifies CYP2C9 hydroxylation capacity, with a baseline ratio of 794 ± 86.6 in extensive metabolizers versus 126 ± 79.3 in pharmacologically induced poor metabolizers [2]. This dual applicability across in vitro and clinical settings makes hydroxytolbutamide the most extensively characterized CYP2C9 probe metabolite available.

Regulated Bioanalytical LC-MS/MS Method Development and Validation

Hydroxytolbutamide is a qualified internal standard for regulated bioanalytical assays, as demonstrated in a 2025 validated LC-MS/MS method for human plasma quantification of amoxicillin and clavulanate. The method employs MRM transition m/z 285.0 → 185.8 in negative ESI mode, achieving precision (CV ≤7.08–10.7%) and accuracy (RE −4.41% to +10.9%) that meet FDA and EMA bioanalytical guidelines [3]. The method has been cross-validated across lithium–heparin, sodium–heparin, and K3-EDTA plasma matrices and successfully deployed in a clinical pharmacokinetic study [3]. Procurement of certified hydroxytolbutamide reference material with documented purity (≥99.69% available from multiple vendors ) directly supports method reproducibility and regulatory compliance.

Drug-Drug Interaction Screening for CYP2C9 Inhibition Liability

Hydroxytolbutamide formation is the industry-standard benchmark reaction for assessing CYP2C9 inhibition potential of new chemical entities. The reaction's kinetic parameters (Km = 120 μM, Vmax = 0.273 nmol min⁻¹ mg⁻¹) and a comprehensive panel of inhibitor Ki values—ranging from sulphaphenazole (0.12 μM) to mephenytoin (375 μM)—provide a calibrated reference scale for ranking inhibitory potency [1]. The reaction's specificity has been validated by demonstrating that CYP1A2, CYP2D6, and CYP3A4 probe substrates (caffeine, debrisoquine, erythromycin) do not interfere with hydroxytolbutamide formation [1]. This established inhibition profiling framework enables direct comparison of new compounds against known CYP2C9 inhibitors with quantifiable confidence.

Stable Isotope-Labeled Internal Standard Synthesis and Procurement

Hydroxytolbutamide-d9 (deuterium-labeled analog) is commercially available as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis . The availability of both unlabeled and deuterated forms of hydroxytolbutamide (with reported purity of 99.69% and 99.29%, respectively ) enables robust stable isotope dilution assays for tolbutamide and its metabolites. This dual-standard approach mitigates matrix effects and ionization variability in complex biological samples, a critical requirement for pharmacokinetic studies and therapeutic drug monitoring applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxytolbutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.